
ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, but the electron pair on the nitrogen atom is not part of the aromatic system, thus making pyrrole a 4n+2 aromatic compound .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrole and pyrazole rings. Pyrroles are particularly reactive towards electrophilic aromatic substitution, due to the high electron density associated with the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrole derivatives generally have high boiling points due to the presence of polar nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its antibacterial properties. In a study by Mahnashi et al., a series of related compounds were synthesized and evaluated. Notably, some of these derivatives exhibited strong antibacterial activity . Further research in this area could explore the compound’s mechanism of action and its potential as a novel antibacterial agent.
Dual Enzyme Inhibition
Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate derivatives were tested for their ability to inhibit two key enzymes: dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase. These enzymes play crucial roles in bacterial metabolism and are potential drug targets. The synthesized molecules showed appreciable action against both DHFR and enoyl ACP reductase . Further investigations could explore their binding interactions with these enzymes.
Molecular Docking Properties
A molecular docking study revealed that the synthesized compounds interacted with the active sites of DHFR and enoyl ACP reductase. These findings suggest that these molecules hold promise as future therapeutic agents in the biological and medical sciences .
Paal–Knorr Reaction
Interestingly, the compound’s precursor, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate, can be synthesized via ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of catalytic bismuth nitrate pentahydrate . This reaction pathway provides insights into the compound’s synthetic accessibility.
Other Derivatives
Other related compounds, such as (2,5-dimethyl-1H-pyrrol-1-yl)acetic acid, have also been explored . Investigating their properties and potential applications could expand our understanding of this chemical family.
Eigenschaften
IUPAC Name |
ethyl 5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-4-23-18(22)16-12-19-21(15-8-6-5-7-9-15)17(16)20-13(2)10-11-14(20)3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAIDFGFPNHONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


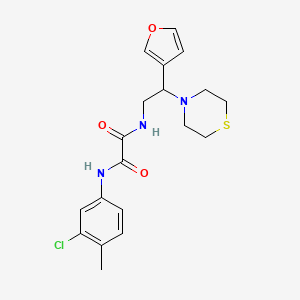
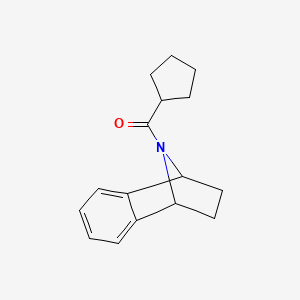
![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)
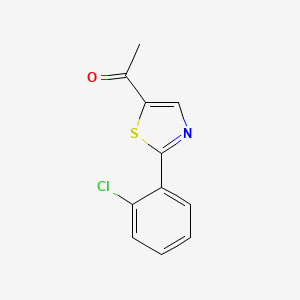
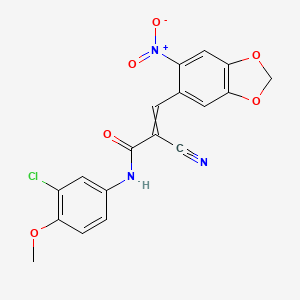
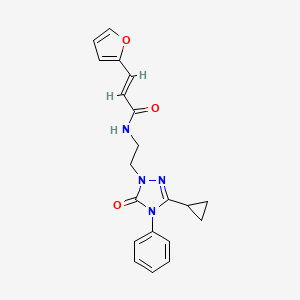
![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)
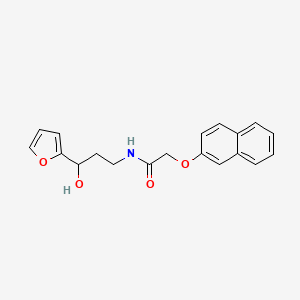

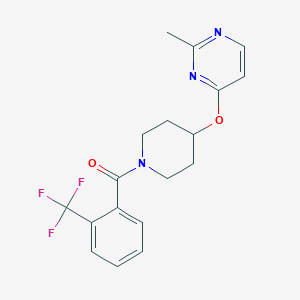

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)